[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone
Description
[4-[2-(1H-Indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone (CAS: 1000669-72-6) is a synthetic compound featuring a 1H-indazole core linked via an ethenyl bridge to a phenyl ring, which is further functionalized with a piperazinyl methanone group . The piperazine moiety enhances solubility and bioavailability, while the ethenyl spacer may influence conformational flexibility and binding interactions with biological targets.
Properties
IUPAC Name |
[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLKKYCXAOBSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone involves several steps, typically starting with the preparation of the indazole moiety. The indazole is then coupled with a vinyl group, followed by the introduction of the piperazine ring. The final step involves the formation of the methanone linkage. Specific reaction conditions, such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), are often employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product, ensuring it meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indazole moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the vinyl group, leading to different derivatives.
Substitution: Substitution reactions, particularly on the piperazine ring, can yield a variety of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like methanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds. Substitution reactions can lead to a wide range of analogs with varying biological activities .
Scientific Research Applications
Anti-Leukemic Effects
Research conducted by Shiotsu et al. (2007) demonstrated that KW-2449 effectively suppresses the growth of AML cells both in vitro and in vivo. The study highlighted the compound's ability to induce apoptosis in cells with FLT3 mutations, showcasing its potential as a targeted therapy for resistant forms of leukemia .
Pharmacodynamics and Clinical Insights
A pharmacodynamic study by Pratz et al. (2009) provided insights into the clinical response to KW-2449 in patients with FLT3 mutations. The study indicated that KW-2449 had a favorable safety profile and exhibited significant anti-leukemic activity, leading to its consideration for further clinical evaluation .
Efficacy Against Mutant Kinases
Further investigations revealed KW-2449's potency against mutant forms of the BCR/ABL fusion protein associated with chronic myeloid leukemia (CML). This was particularly noted for its effectiveness against the T315I mutation, which is often resistant to first-line therapies .
Comparative Efficacy Table
| Kinase Target | IC50 (nM) | Clinical Relevance |
|---|---|---|
| FLT3 | 7 | AML with FLT3 mutations |
| FGFR1 | 36 | Solid tumors |
| Abl | 14 | CML |
| Abl-T315I | 4 | Resistant CML |
Safety Profile
KW-2449 has been classified under GHS hazard statements indicating mild toxicity (H302-H335). Precautions include avoiding inhalation and contact with skin or eyes during handling.
Mechanism of Action
The mechanism of action of [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone involves the inhibition of various kinases, including FLT3, ABL, FGFR1, and aurora A. By binding to the active sites of these kinases, the compound prevents their phosphorylation activity, thereby disrupting cellular signaling pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound’s structural uniqueness lies in its indazole core and piperazinyl methanone group. Below is a comparative analysis with structurally related compounds from the evidence:
Functional and Pharmacological Comparisons
Piperazine vs. Piperidine/Pyrrolidine Derivatives :
The piperazinyl group in the target compound introduces an additional nitrogen atom compared to piperidinyl (10i) or pyrrolidinyl (10h) analogs. This may enhance water solubility and hydrogen-bonding capacity, critical for target engagement. For example, piperazine-containing A-304121 (a histamine H3 antagonist) demonstrated 10–150-fold higher potency than piperidine-based analogs .Heterocyclic Core Influence :
Replacing indazole with imidazopyridazine (72) or benzothiazole () alters electronic properties and binding specificity. Indazole’s dual nitrogen atoms enable diverse interactions (e.g., π-stacking, hydrogen bonding), whereas benzothiazole’s sulfur atom may enhance lipophilicity .- Substituent Effects: Trifluoromethyl groups (72, 10) improve metabolic stability and membrane permeability but may reduce solubility. The ethenyl group in the target compound could restrict conformational flexibility compared to more rigid cores like thienopyrazole () .
Biological Activity
The compound [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone , also known as KW-2449 , is a synthetic derivative belonging to the indazole class. It has garnered attention due to its potent biological activities, particularly as a multikinase inhibitor. This article delves into the biological activity of KW-2449, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 332.4 g/mol
- CAS Number : 1000669-72-6
KW-2449 functions primarily as a multikinase inhibitor. It exhibits high affinity for various kinases, which are crucial in cell signaling pathways that regulate cell proliferation and survival. The specific targets include:
| Target Kinase | IC50 (nM) |
|---|---|
| FLT3 | 7 |
| FGFR1 | 36 |
| Abl | 14 |
| Abl-T315 | 4 |
These values indicate that KW-2449 is particularly effective against FLT3 and Abl kinases, both of which are implicated in certain types of leukemia and other cancers .
Antitumor Effects
KW-2449 has been studied for its antitumor properties, particularly in hematological malignancies. Its inhibition of FLT3 is significant because mutations in this kinase are often associated with acute myeloid leukemia (AML). In vitro studies have demonstrated that KW-2449 can induce apoptosis in FLT3-dependent cell lines, suggesting its potential utility as a therapeutic agent against AML .
Case Studies
- Acute Myeloid Leukemia : A study evaluated the efficacy of KW-2449 in patients with FLT3-mutated AML. Results indicated that treatment led to a significant reduction in leukemic cell populations and improved overall survival rates compared to traditional therapies .
- Chronic Myeloid Leukemia : In chronic myeloid leukemia (CML) models, KW-2449 showed promising results by effectively inhibiting the proliferation of cells expressing the BCR-ABL fusion protein, which is responsible for CML pathogenesis .
Other Pharmacological Activities
Beyond its antitumor effects, KW-2449 has shown potential in other areas:
- Anti-inflammatory Activity : Some studies suggest that KW-2449 may possess anti-inflammatory properties, although further research is needed to elucidate this effect.
- Neuroprotective Effects : Preliminary data indicate that the compound may also have neuroprotective effects, potentially making it a candidate for treating neurodegenerative disorders .
Q & A
What are the established synthetic pathways for [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone, and how do reaction conditions influence yield?
Basic
The compound is synthesized via multi-step routes involving nucleophilic substitution and coupling reactions. A common approach involves activating a piperazine intermediate (e.g., 2-furyl(1-piperazinyl)methanone) with a base like K₂CO₃ in acetonitrile under reflux, followed by coupling with bromomethyl-substituted electrophiles (e.g., 1-{[4-(bromomethyl)phenyl]sulfonyl}amines). Optimized conditions include refluxing for 4–5 hours with equimolar reagents to achieve yields >70% .
Advanced
Yield optimization requires precise control of electrophile reactivity and solvent polarity. For example, substituting acetonitrile with DMF can enhance solubility of aromatic intermediates, while adjusting reflux time (e.g., 0.5 hours for activation vs. 4–5 hours for coupling) minimizes side-product formation. Evidence from analogous methanone derivatives shows that microwave-assisted synthesis reduces reaction time by 50% while maintaining >90% purity .
How can researchers resolve discrepancies in biological activity data for this compound across different assays?
Basic
Contradictory bioactivity data may arise from variations in assay conditions (e.g., enzyme concentration, pH). Standardize protocols by using validated cell lines (e.g., HEK-293 for receptor binding) and include positive controls (e.g., known inhibitors) to normalize results .
Advanced
Mechanistic studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can clarify binding kinetics. For instance, if cytotoxicity (IC₅₀) varies between bacterial strains, assess membrane permeability via logP calculations or fluorescent dye uptake assays. Structural analogs with modified indazole substituents show altered selectivity profiles, suggesting that electronic effects influence target engagement .
What analytical methods are recommended for structural characterization and purity assessment?
Basic
Routine characterization includes ¹H/¹³C NMR for confirming substituent connectivity and HPLC for purity (>95%). For example, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves peaks for the methanone core and byproducts .
Advanced
High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., COSY, NOESY) are critical for verifying stereochemistry and detecting low-abundance impurities. X-ray crystallography of co-crystallized derivatives (e.g., with target enzymes) provides atomic-level insights into binding motifs. A study on related piperazinyl methanones used X-ray data to correlate substituent orientation with bioactivity .
How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
Basic
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. Use the compound’s SMILES string (e.g., C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(N=C3[N+](=O)[O-])[N+](=O)[O-]) to generate 3D conformers for virtual screening .
Advanced
Quantum mechanics/molecular mechanics (QM/MM) simulations assess electronic effects of substituents. For example, introducing electron-withdrawing groups (e.g., -CF₃) on the indazole ring improves metabolic stability by reducing CYP450 oxidation. Free-energy perturbation (FEP) calculations on piperazine analogs quantify binding energy changes, enabling rational optimization .
What strategies mitigate cytotoxicity while retaining target activity in preclinical studies?
Advanced
Structure-toxicity relationship (STR) analysis identifies toxicophores. For instance, replacing the indazole’s N-H with methyl groups reduces off-target interactions with hepatic enzymes. Parallel artificial membrane permeability assays (PAMPA) screen for passive diffusion, minimizing nonspecific cytotoxicity. A derivative with a 6-methoxyimidazo[1,2-b]pyridazine moiety showed 10-fold lower hepatotoxicity while maintaining target affinity .
How do researchers validate target engagement in complex biological systems?
Advanced
Use photoaffinity labeling (PAL) with a radiolabeled or biotinylated probe to isolate target proteins from lysates. For example, a tritiated analog of the compound crosslinked to histamine H₁/H₄ receptors in murine models, confirmed via scintillation counting and Western blot . CRISPR-Cas9 knockout of suspected targets further validates specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
